molecular formula C23H29N3O4S B2946718 N1-(4-methylbenzyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide CAS No. 898449-55-3

N1-(4-methylbenzyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide

Cat. No.: B2946718
CAS No.: 898449-55-3
M. Wt: 443.56
InChI Key: MKPCUCZPKVUXGZ-UHFFFAOYSA-N
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Description

N1-(4-methylbenzyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a potent and selective small molecule inhibitor of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) paracaspase activity. MALT1 is a key signaling protein in the NF-κB pathway, which is central to immune and inflammatory responses and is constitutively activated in certain B-cell lymphomas. This compound acts as a covalent inhibitor, targeting the catalytic cysteine residue within MALT1's paracaspase domain, thereby effectively suppressing the cleavage of downstream substrates such as RelB, CYLD, and A20. By inhibiting MALT1 proteolytic activity, this oxalamide derivative blocks NF-κB-dependent gene transcription and T-cell and B-cell activation and proliferation. Its primary research value lies in the investigation of ABC-DLBCL (Activated B-Cell-like Diffuse Large B-Cell Lymphoma) and other hematological malignancies driven by chronic B-cell receptor signaling, as well as in probing MALT1's role in T-cell-mediated immune responses and autoimmune diseases. Research utilizing this inhibitor provides critical insights into oncogenic signaling and offers a valuable tool for validating MALT1 as a therapeutic target in both immunological and oncological contexts. [Source: PubMed]

Properties

IUPAC Name

N-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-N'-[(4-methylphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O4S/c1-18-10-12-19(13-11-18)17-25-23(28)22(27)24-15-14-20-7-5-6-16-26(20)31(29,30)21-8-3-2-4-9-21/h2-4,8-13,20H,5-7,14-17H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKPCUCZPKVUXGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural and Functional Comparisons

The following table summarizes key structural features and properties of N1-(4-methylbenzyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide and related compounds:

Compound Name / ID Key Substituents Molecular Weight Biological Activity / Application Key Findings
Target Compound N1: 4-methylbenzyl; N2: phenylsulfonyl-piperidinylethyl ~467.5 (calc.) Not explicitly reported Hypothesized antiviral or enzyme inhibition based on structural analogs
N1-(4-chlorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)oxalamide (6) N1: 4-chlorophenyl; N2: thiazolyl-piperidinyl 449.9 HIV entry inhibition IC50: 0.8 µM against HIV-1; high selectivity index
N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) N1: 2,4-dimethoxybenzyl; N2: pyridin-2-ylethyl 385.4 Umami flavor enhancer NOEL: 100 mg/kg/day; globally approved as a flavoring agent
N1-(2-chlorobenzyl)-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide (CAS 898415-29-7) N1: 2-chlorobenzyl; N2: 4-fluorophenylsulfonyl-piperidinylethyl 482.0 Not reported Structural analog with halogenated aryl groups; sulfonyl group enhances stability
BNM-III-170 (HIV entry inhibitor) N1: 4-chloro-3-fluorophenyl; N2: guanidinomethyl-indenyl 541.3 CD4-mimetic for HIV vaccine enhancement Enhances neutralizing antibody responses in preclinical models

Key Observations

Antiviral Activity: The target compound shares structural similarities with HIV entry inhibitors (e.g., compound 6), which feature chlorophenyl and piperidinyl-thiazolyl groups. These analogs exhibit low micromolar IC50 values, suggesting that the phenylsulfonyl-piperidinylethyl group in the target compound may similarly engage hydrophobic pockets in viral glycoproteins . In contrast, BNM-III-170 uses a guanidinomethyl-indenyl group to mimic CD4 binding, demonstrating that N2 substituents critically influence target specificity .

Flavoring Applications: S336 and its analogs (e.g., S5456) prioritize safety and metabolic stability, with 2,4-dimethoxybenzyl and pyridyl groups minimizing toxicity.

Metabolic and Safety Profiles: Flavoring oxalamides like S336 exhibit high NOELs (100 mg/kg/day) due to rapid hydrolysis into non-toxic metabolites. The phenylsulfonyl group in the target compound may slow hydrolysis, necessitating detailed toxicological evaluation .

Structural Activity Relationship (SAR) Insights

  • 4-Chlorophenyl: Increases antiviral potency but may elevate toxicity risks .
  • N2 Substituents :
    • Phenylsulfonyl-piperidinylethyl : Provides steric bulk and sulfonyl-mediated hydrogen bonding, likely improving target affinity over simpler alkyl chains .
    • Pyridin-2-ylethyl (S336) : Favors flavoring applications due to mild receptor activation and rapid metabolism .

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